

Spectroscopic Profile of (5-Fluoro-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Fluoro-2-nitrophenyl)methanol

Cat. No.: B1340142

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **(5-Fluoro-2-nitrophenyl)methanol** (CAS No: 63878-73-9), a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analysis of **(5-Fluoro-2-nitrophenyl)methanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.43	dd	6.2, 2.9	1H	Ar-H
8.19	ddd	9.0, 4.5, 2.9	1H	Ar-H
7.20	dd	9.0, 9.0	1H	Ar-H
4.85	d	3.6	2H	-CH ₂ -
2.12	s	-	1H	-OH

Solvent: CDCl_3 , Spectrometer Frequency: 300 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Splitting (J C-F) Hz	Assignment
125.0	d (10.0)	Ar-CH
124.7	d (6.9)	Ar-CH
116.2	d (23.6)	Ar-CH
58.2	-	-CH ₂ OH

Solvent: CDCl_3 , Spectrometer Frequency: 75 MHz[1]

Table 3: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity
125	Top Peak
107	2nd Highest
95	3rd Highest

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3400	Broad	O-H stretch (alcohol)
~3100	Medium	C-H stretch (aromatic)
~2900	Medium	C-H stretch (aliphatic)
~1520 & ~1350	Strong	N-O stretch (nitro group)
~1600 & ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-F stretch
~1050	Strong	C-O stretch (primary alcohol)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **(5-Fluoro-2-nitrophenyl)methanol** was accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- The tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

- Instrument: A 300 MHz NMR spectrometer was used for ^1H NMR and a 75 MHz spectrometer for ^{13}C NMR.
- Solvent: CDCl_3 .
- Temperature: Standard probe temperature (approximately 298 K).

- ^1H NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
- ^{13}C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent signal of CDCl_3 (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

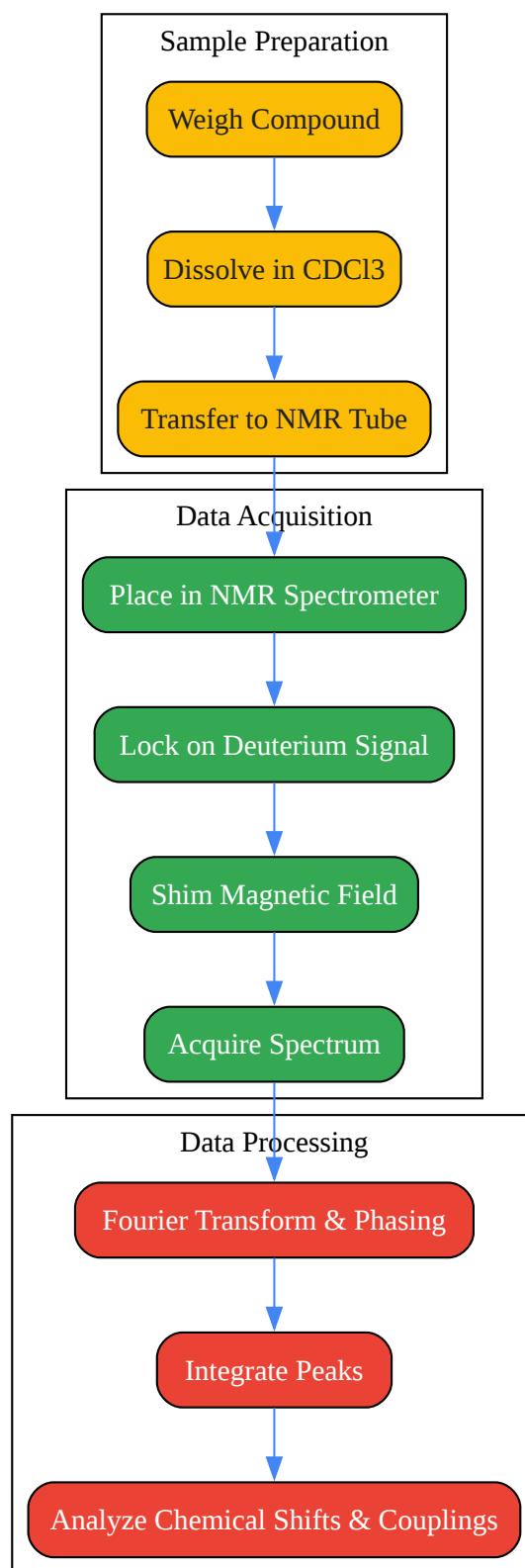
- A small amount of solid **(5-Fluoro-2-nitrophenyl)methanol** was dissolved in a volatile solvent like dichloromethane or acetone.
- A drop of the resulting solution was applied to a salt plate (e.g., NaCl or KBr).
- The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: Typically 4000-400 cm^{-1} .
- A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.

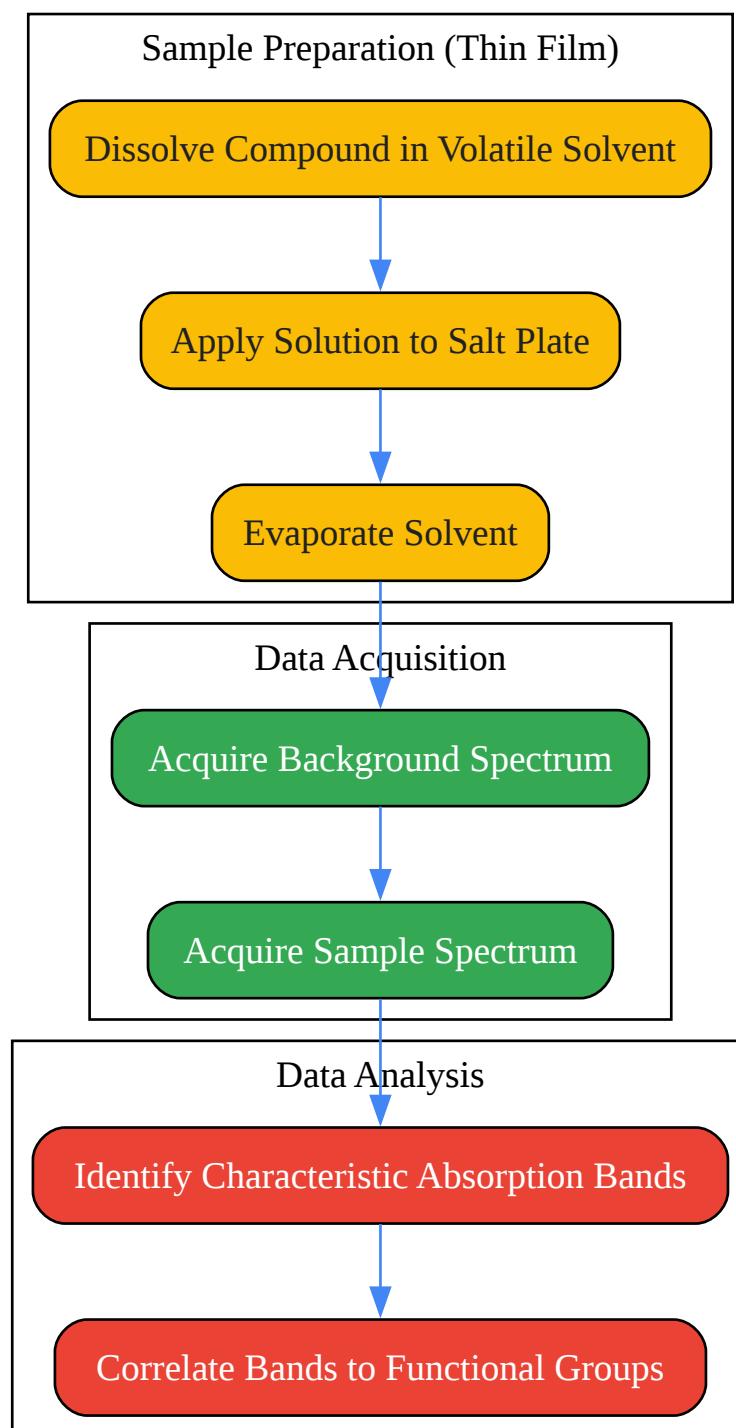
Mass Spectrometry (MS)

Sample Introduction and Ionization:


- The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.
- In the ion source, the molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
- Mass Analyzer: A quadrupole or ion trap analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier recorded the abundance of each ion.
- The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.


Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of **(5-Fluoro-2-nitrophenyl)methanol**.

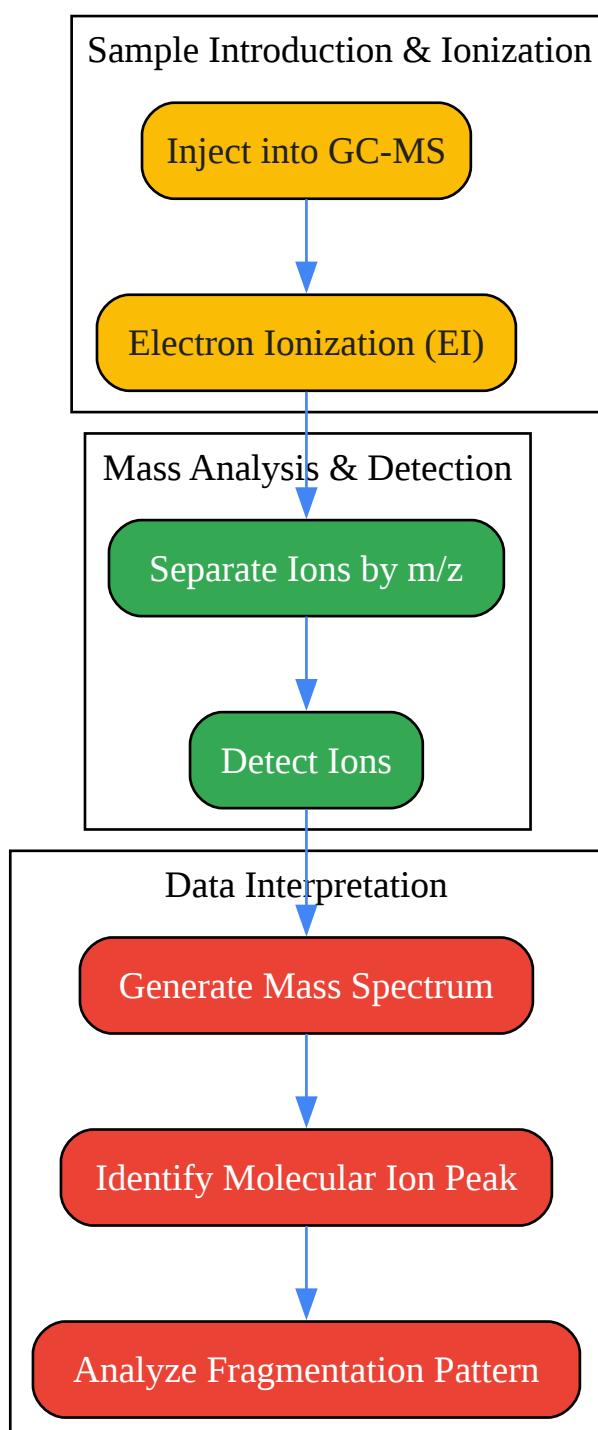

[Click to download full resolution via product page](#)

Figure 1: NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Figure 2: IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Figure 3: Mass Spectrometry Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 63878-73-9 (2-Fluoro-5-nitrophenyl)methanol AKSci J62788 [aksci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (5-Fluoro-2-nitrophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340142#spectroscopic-data-for-5-fluoro-2-nitrophenyl-methanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com